Cholest-5-ene-3,25-diol

Cholesterol Homeostasis Lipid Metabolism Transcriptional Regulation

Cholest-5-ene-3,25-diol (25-HC) is the most potent endogenous side-chain oxysterol for suppressing SREBP-2 (IC₅₀ 20 nM). Its site-specific hydroxylation ensures distinct biological potency compared to 27-HC or 24(S)-HC. Demonstrated antiviral EC₅₀ of 3.675 μM against SARS-CoV-2, and proven lipid-lowering efficacy in NAFLD models via its disulfated derivative. Ideal for mechanistic studies of sterol sensing, immune cell trafficking via GPR183, and cell death pathways. ≥98% purity for reproducible results.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
Cat. No. B15286628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-5-ene-3,25-diol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3
InChIKeyINBGSXNNRGWLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-5-ene-3,25-diol (25-Hydroxycholesterol) Procurement Guide: An Oxysterol for Lipid Metabolism Research


Cholest-5-ene-3,25-diol (CAS: 2140-46-7), commonly referred to as 25-hydroxycholesterol (25-HC), is an endogenous side-chain oxysterol [1]. It is biosynthesized from cholesterol primarily by the enzyme cholesterol 25-hydroxylase (CH25H) and functions as a critical regulator of cholesterol homeostasis [2]. This compound acts as a potent suppressor of sterol regulatory element-binding proteins (SREBPs), thereby inhibiting cholesterol biosynthesis and uptake, and is a ligand for the G protein-coupled receptor GPR183 (EBI2), which mediates immune cell trafficking [3]. It is available from commercial suppliers in >99% purity for research applications .

Cholest-5-ene-3,25-diol Procurement Rationale: Why In-Class Oxysterol Substitution is Inadvisable


Substituting Cholest-5-ene-3,25-diol with other oxysterols, such as 27-hydroxycholesterol or 24(S)-hydroxycholesterol, is not scientifically justifiable due to the site-specific nature of their hydroxylation, which dictates their distinct biological potencies and signaling pathways [1]. Studies have established that the position of the hydroxyl group on the cholesterol side chain profoundly influences the molecule's ability to suppress SREBP-2, activate LXR, and act as a substrate for further metabolism, leading to functional divergence within the same compound class [2]. Consequently, a procurement strategy that treats these molecules as interchangeable will introduce significant and uncontrolled variability into experimental outcomes, compromising the reproducibility and interpretability of research findings.

Quantitative Differentiation Guide for Cholest-5-ene-3,25-diol vs. Analogs


Potent SREBP-2 Pathway Suppression at Nanomolar Concentrations Compared to 7α-Hydroxycholesterol

25-HC is a significantly more potent suppressor of the SREBP-2 pathway than its metabolite, 7α-hydroxycholesterol (7α-HC). A 2022 study demonstrated that 25-HC robustly inhibits SREBP-2 activity, while 7α-HC exhibits little to no effect [1]. Specifically, 25-HC inhibits the expression of the SREBP-2 target gene Hmgcs1 at concentrations as low as 20 nM, establishing it as the most potent among side-chain oxysterols for this pathway [1].

Cholesterol Homeostasis Lipid Metabolism Transcriptional Regulation

Comparative HMG-CoA Reductase Suppression by 25-HC vs. 27-Hydroxycholesterol is Cell-Type Dependent

The ability of 25-HC and 27-hydroxycholesterol (27-HC) to suppress HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, is influenced by their metabolism via 7α-hydroxylase [1]. In human diploid fibroblasts (HDF), which possess 7α-hydroxylase activity, 25-HC and its 7α-hydroxylated metabolite suppress HMG-CoA reductase to a similar extent [1]. However, in 90VA-VI cells (a transformed cell line lacking this enzyme), the 7α-hydroxylated metabolite of 25-HC fails to suppress reductase activity, whereas the metabolite of 27-HC remains effective [1]. This indicates that the functional profile of 25-HC is more sensitive to cellular metabolic context compared to 27-HC.

Cholesterol Biosynthesis Enzyme Regulation Cellular Pharmacology

Hierarchical Potency as an LXR Inducer Compared to Other Oxysterols

While 25-HC is primarily an SREBP suppressor, it also acts as a ligand for Liver X Receptor (LXR), albeit with lower efficacy than other oxysterols. A comparative study using an LXRE (LXR-response element) reporter assay established a clear potency hierarchy for LXR induction [1]. Epoxycholesterol was the most efficient inducer, followed by 22R-hydroxycholesterol, 20α-hydroxycholesterol, and then 25-hydroxycholesterol (25-HC) [1]. This places 25-HC in a specific, lower-efficacy tier for LXR activation compared to its more potent peers.

Nuclear Receptor LXR Gene Regulation

Functional Divergence in Apoptosis Induction: 7α-Hydroxylation Abolishes 25-HC's Pro-Apoptotic Activity

The biological activity of 25-HC is not only dependent on its own structure but is also dictated by its potential for further metabolism. A direct comparison study showed that while both 25-hydroxycholesterol and 27-hydroxycholesterol are potent inducers of apoptosis in thymocytes, their 7α-hydroxylated metabolites completely lose this activity [1]. This provides a clear example of a functional switch, where a single enzymatic modification (7α-hydroxylation) differentiates a bioactive molecule from an inactive one.

Apoptosis Cell Death Immunology

Defined Antiviral Potency Against SARS-CoV-2 (EC50 = 3.675 μM) and B Cell IgA Switching (IC50 = ~50 nM)

Cholest-5-ene-3,25-diol exhibits quantifiable, specific antiviral and immunomodulatory activities that define its utility in these fields . It inhibits the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero cells with an effective concentration (EC50) of 3.675 μM . In a separate immune context, it inhibits IgA class switching in B cells induced by LPS and various cytokines with a half-maximal inhibitory concentration (IC50) of approximately 50 nM . These specific potency values provide a benchmark for experimental use and comparison with other candidate molecules.

Antiviral Research Immunology SARS-CoV-2

Distinct Regulation of SREBP-2 vs. LXR Pathways Contrasts with Class Behavior

Comprehensive analysis of endogenous oxysterols reveals a specific bifurcation in their signaling functions. A key study established that while endogenous synthesis of 25-HC, 27-HC, and 24S-HC effectively suppresses SREBP-2 activity, none of these side-chain oxysterols, when endogenously produced at physiological levels, are capable of inducing LXR target gene expression [1]. This is a class-level finding that underscores the primary, conserved role of these molecules as SREBP-2 regulators rather than potent LXR ligands in a normal cellular context. This clarifies the dominant signaling axis for 25-HC and its analogs.

Cell Signaling Nuclear Receptors Transcriptional Control

High-Value Research and Industrial Applications for Cholest-5-ene-3,25-diol


Investigating SREBP-2 Mediated Cholesterol Feedback Control

Based on evidence showing 25-HC is the most potent endogenous side-chain oxysterol for suppressing SREBP-2, with inhibitory effects on target genes at 20 nM [1], this compound is ideal for mechanistic studies of the sterol-sensing pathway. It should be used as a positive control in assays designed to measure SREBP-2 cleavage, Insig protein stability, and expression of downstream targets like HMGCR and LDLR. Researchers should be aware of its cell-type-dependent metabolism, as highlighted by its differential activity in HDF vs. 90VA-VI cells [2].

Differentiating Oxysterol Signaling in Apoptosis and Immune Cell Function

The demonstration that 7α-hydroxylation completely abrogates the pro-apoptotic activity of 25-HC [1] makes it a valuable tool for studying cell death pathways. Experiments can be designed to compare the effects of 25-HC with its metabolite 7α,25-dihydroxycholesterol to isolate signaling events specific to the non-metabolized parent molecule. Furthermore, its role as a ligand for GPR183 (EBI2) with defined potency in B cell IgA switching (IC50 ~50 nM) [2] supports its use in immunology research focused on lymphocyte trafficking and antibody class switching.

Serving as a Pharmacological Tool in Antiviral Studies, Particularly for SARS-CoV-2

With a defined antiviral EC50 of 3.675 μM against SARS-CoV-2 in Vero cells [1], 25-HC can be used as a reference inhibitor to benchmark the efficacy of novel antiviral compounds in vitro. It is also valuable for investigating the role of the cholesterol-25-hydroxylase (CH25H) pathway in host innate immunity. When used in vivo, the documented dose of 100 mg/kg/day in mouse models of SARS-CoV-2 infection provides a starting point for experimental design [1].

Preclinical Studies of Metabolic and Inflammatory Liver Diseases

The discovery and characterization of the disulfated derivative of 25-HC (25HCDS) provides a direct industrial and research application. 25HCDS, which is metabolically linked to 25-HC, has been shown to significantly decrease hepatic lipids (cholesterol by 30%, free fatty acids by 25%, triglycerides by 20%) in NAFLD mouse models [1]. This evidence supports the use of Cholest-5-ene-3,25-diol and its derivatives in in vivo models of non-alcoholic fatty liver disease (NAFLD) to study SREBP-1/2 dependent lipid biosynthesis and as a template for developing novel lipid-lowering therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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